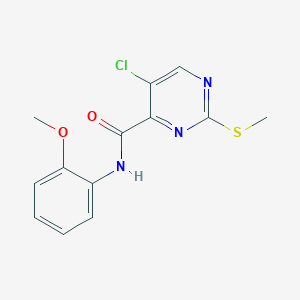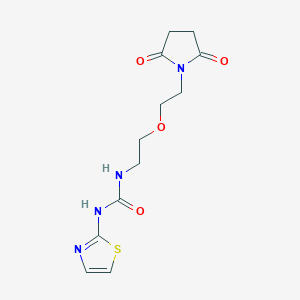
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is a compound that belongs to the thiazole family, which is known for its wide range of biological and medicinal properties.
Mecanismo De Acción
Target of Action
The compound, also known as 2-(4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)propanedinitrile, has been found to exhibit anti-inflammatory and antibacterial activities
Mode of Action
Similarly, its antibacterial activity indicates it may interfere with bacterial growth or survival
Biochemical Pathways
Given its anti-inflammatory and antibacterial activities, it may influence pathways related to inflammation and bacterial metabolism . The exact pathways and downstream effects would depend on the specific targets of the compound, which remain to be identified.
Result of Action
The compound has demonstrated anti-inflammatory and antibacterial effects . In the context of inflammation, this could result in reduced swelling, pain, and other symptoms. In terms of antibacterial activity, it could lead to the inhibition of bacterial growth or survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-phenylthiazole-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol under reflux conditions . The general reaction scheme is as follows:
4-phenylthiazole-2-carbaldehyde+malononitrilepiperidine, ethanol, refluxthis compound
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced thiazole derivatives, and substitution can result in various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer drug.
Comparación Con Compuestos Similares
Similar Compounds
- 4-phenylthiazole-2-carbaldehyde
- 2-(4-phenylthiazol-2(3H)-ylidene)acetonitrile
- 2-(4-phenylthiazol-2(3H)-ylidene)propionitrile
Uniqueness
2-(4-phenylthiazol-2(3H)-ylidene)malononitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its malononitrile group provides additional reactivity compared to similar compounds, making it a valuable building block for the synthesis of more complex molecules .
Propiedades
IUPAC Name |
2-(4-phenyl-3H-1,3-thiazol-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLWHGFQKUREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
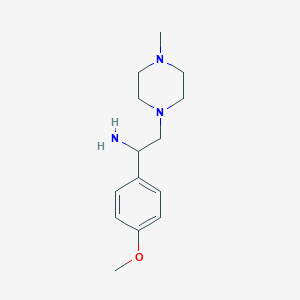
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2815304.png)
![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)
![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)
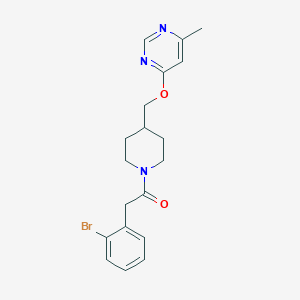
![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)
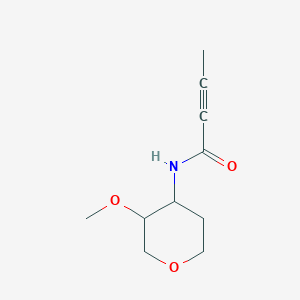
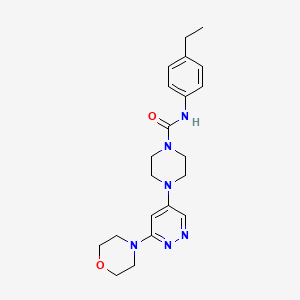
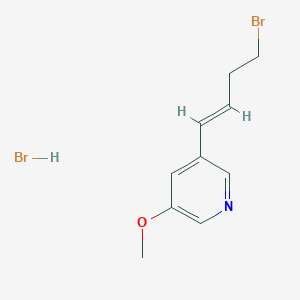
![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)
